3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to a pyrazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-methylpyridine with hydrazine hydrate, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
- 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
- 3,7-Dichloro-1,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and chlorine atoms at the 3 and 7 positions enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C6H4Cl2N4 |
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Molecular Weight |
203.03 g/mol |
IUPAC Name |
3,7-dichloro-5-methyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-9-3-4(5(7)10-2)11-12-6(3)8/h1H3,(H,11,12) |
InChI Key |
YIVFTESUDFFNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=N1)Cl)Cl |
Origin of Product |
United States |
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